molecular formula C14H13N5O2S B2581762 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 877637-94-0

2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2581762
CAS RN: 877637-94-0
M. Wt: 315.35
InChI Key: WCOBRSWQONNYIT-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrimidine . Compounds in this family are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been used as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

The physical and chemical properties would be determined by the exact structure of the compound. Similar compounds have been found to have densities ranging from 1.77 to 1.97 g cm−3 and decompose above 230 °C .

Scientific Research Applications

High-Energy-Density Materials

The structure of this compound suggests potential use as a high-energy-density material. Similar compounds have been synthesized and transformed into salts to overcome hygroscopicity, with applications in energetic materials . These materials are characterized by high density and low sensitivity, making them suitable for use in areas such as propellants and explosives.

Anticancer Agents

Derivatives of [1,2,4]triazolo[4,3-a]pyrimidin have been designed and synthesized with DNA intercalation activities, serving as anticancer agents . These compounds have been evaluated against various cancer cell lines, showing promising results. The compound could be a candidate for further research in this field, potentially leading to new treatments for cancer.

Molecular Docking Studies

The compound’s framework allows for molecular docking studies to investigate binding modes with biological targets . This application is crucial in drug design and development, providing insights into the interaction between drugs and their targets at the molecular level.

ADMET Profile Analysis

In silico ADMET profiles are essential for predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds . The compound’s derivatives can be analyzed to forecast their behavior in biological systems, aiding in the development of safer and more effective drugs.

DNA Binding Activities

Compounds with similar structures have demonstrated DNA binding activities, which is significant for understanding their mechanism of action as potential therapeutic agents . The compound could be explored for its DNA binding affinity, contributing to the field of pharmacology and genomics.

Synthesis of Energetic Salts

The compound’s related structures have been used to synthesize energetic salts with properties like high density and excellent detonation velocity . Research into the synthesis of such salts from the compound could lead to the development of new materials with applications in defense and aerospace industries.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some [1,2,4]triazolo[4,3-a]pyrimidines act as DNA intercalators .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Similar compounds have shown potential as high-energy-density materials and as anticancer agents .

properties

IUPAC Name

N-(2-methylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-4-2-3-5-10(9)15-12(21)8-22-14-18-17-13-16-11(20)6-7-19(13)14/h2-7H,8H2,1H3,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOBRSWQONNYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide

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